4-Acetyl-3'-fluoro-4'-methylbiphenyl
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Overview
Description
4-Acetyl-3’-fluoro-4’-methylbiphenyl is an organic compound with the molecular formula C15H13FO and a molecular weight of 228.27 g/mol . It is a biphenyl derivative, characterized by the presence of an acetyl group at the 4-position, a fluoro group at the 3’-position, and a methyl group at the 4’-position on the biphenyl structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3’-fluoro-4’-methylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The general reaction conditions include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4-Acetyl-3’-fluoro-4’-methylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3’-fluoro-4’-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: 4-Carboxy-3’-fluoro-4’-methylbiphenyl.
Reduction: 4-(1-Hydroxyethyl)-3’-fluoro-4’-methylbiphenyl.
Substitution: 4-Acetyl-3’-amino-4’-methylbiphenyl.
Scientific Research Applications
4-Acetyl-3’-fluoro-4’-methylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Acetyl-3’-fluoro-4’-methylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent bonds with active sites, while the fluoro and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-4-fluoro-3-methylbiphenyl
- 3’-Acetyl-3-fluoro-4-methylbiphenyl
Uniqueness
4-Acetyl-3’-fluoro-4’-methylbiphenyl is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups on the biphenyl structure can lead to distinct electronic properties and interactions compared to its analogs .
Properties
IUPAC Name |
1-[4-(3-fluoro-4-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYXPYVWTUVHDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718368 |
Source
|
Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-18-2 |
Source
|
Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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